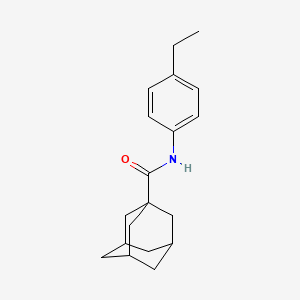
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is known to target the bromodomain and extra-terminal domain (BET) family of proteins, which play a key role in regulating gene expression.
Wirkmechanismus
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide targets the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide can disrupt the transcriptional machinery and prevent the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been shown to have antitumor effects in various cancer models, including leukemia, lymphoma, and solid tumors. In addition to its antitumor effects, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma. However, the exact biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide is its specificity for BET proteins, which allows for targeted inhibition of oncogene expression. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide is its potential toxicity, as BET proteins are involved in the regulation of many genes beyond oncogenes and pro-inflammatory genes.
Zukünftige Richtungen
Future research on N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide will likely focus on its potential use in cancer treatment and inflammatory diseases. Additionally, further studies on the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide will be needed to fully understand its mechanism of action. Finally, the development of more potent and selective BET inhibitors will be an important area of future research.
Synthesemethoden
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide involves the condensation of 4-bromo-2,6-dimethylphenol with 4-chloro-3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been extensively studied for its potential use in cancer treatment. BET proteins have been found to play a key role in the regulation of oncogene expression, and inhibitors such as N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide have been shown to have antitumor effects in various cancer models. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-9-6-12(17)7-10(2)15(9)19-16(20)11-4-5-13(18)14(8-11)21-3/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLEVWSFAULNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)Cl)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)
![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)